molecular formula C10H19N3 B13637525 4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13637525
M. Wt: 181.28 g/mol
InChI Key: KFJITCAIAFPZJX-UHFFFAOYSA-N
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Description

4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 4th position, a pentan-2-yl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with 1,3-diketones, followed by the introduction of the ethyl and pentan-2-yl groups through alkylation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and hydroxylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3-(pentan-2-yl)-1h-pyrazole: Lacks the amine group at the 5th position.

    3-(pentan-2-yl)-1h-pyrazol-5-amine: Lacks the ethyl group at the 4th position.

    4-Ethyl-1h-pyrazol-5-amine: Lacks the pentan-2-yl group at the 3rd position.

Uniqueness

4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-ethyl-5-pentan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-4-6-7(3)9-8(5-2)10(11)13-12-9/h7H,4-6H2,1-3H3,(H3,11,12,13)

InChI Key

KFJITCAIAFPZJX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C(C(=NN1)N)CC

Origin of Product

United States

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